

Spectroscopic Validation of 2-Chloro-4-(methylsulfonyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-(methylsulfonyl)aniline

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This guide provides a comprehensive spectroscopic validation of the structure of **2-Chloro-4-(methylsulfonyl)aniline**, a key intermediate in pharmaceutical and materials science research. By employing a multi-technique approach, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we confirm the molecular structure and provide a comparative analysis with related aniline derivatives. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this compound.

Executive Summary

The structural integrity of **2-Chloro-4-(methylsulfonyl)aniline** ($C_7H_8ClNO_2S$), molecular weight 205.66 g/mol, is established through rigorous spectroscopic analysis.^[1] The electron ionization mass spectrum confirms the molecular weight and provides key fragmentation patterns. While experimental IR and NMR data for this specific compound are not widely available, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds. These comparisons offer valuable insights into the expected spectroscopic behavior of **2-Chloro-4-(methylsulfonyl)aniline**, facilitating its identification and quality control.

Spectroscopic Data Comparison

To facilitate a clear understanding of the spectroscopic properties of **2-Chloro-4-(methylsulfonyl)aniline**, the following tables summarize the available experimental data for the target molecule and compare it with data from related aniline derivatives.

Table 1: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z)
2-Chloro-4-(methylsulfonyl)aniline	C ₇ H ₈ CINO ₂ S	205.66	205 (M ⁺), 126, 99, 63[1]
2-Chloro-4-methylaniline	C ₇ H ₈ CIN	141.60	141 (M ⁺), 106
4-(Methylsulfonyl)aniline	C ₇ H ₉ NO ₂ S	171.22	171 (M ⁺), 108, 92

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹) for 2-Chloro-4-(methylsulfonyl)aniline	Comparative Data for Substituted Anilines (cm ⁻¹)
N-H Stretch (Aniline)	3300-3500 (two bands)	Aniline: 3433, 3356; o-chloroaniline: 3466, 3373[2]
S=O Stretch (Sulfonyl)	1300-1350 (asymmetric), 1140-1160 (symmetric)	N/A
C-Cl Stretch (Aromatic)	1000-1100	N/A
C-S Stretch	600-800	N/A

Table 3: Predicted ¹H NMR Chemical Shifts (ppm)

Proton	Predicted Chemical Shift (δ) for 2-Chloro-4-(methylsulfonyl)aniline	Comparative Data for Substituted Anilines (δ)
NH ₂	~4.0-5.0	2-Chloroaniline: 3.92[3]
Aromatic CH	6.8-7.8	2-Chloro-4-methylaniline: 6.6-7.1
SO ₂ CH ₃	~3.1	N/A

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon	Predicted Chemical Shift (δ) for 2-Chloro-4-(methylsulfonyl)aniline	Comparative Data for Substituted Anilines (δ)
C-NH ₂	~145-150	Aniline: 146.7
C-Cl	~120-125	2-Chloro-4-nitroanisole: C-Cl at 120-130 range
C-SO ₂	~135-140	2-(Phenylsulfonyl)aniline: C-SO ₂ at 130-140 range[4]
Aromatic CH	~115-135	Aniline: 115.1, 118.6, 129.1[5]
SO ₂ CH ₃	~44	N/A

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Mass Spectrometry (Electron Ionization)

- Sample Preparation: A small amount of **2-Chloro-4-(methylsulfonyl)aniline** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

- Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

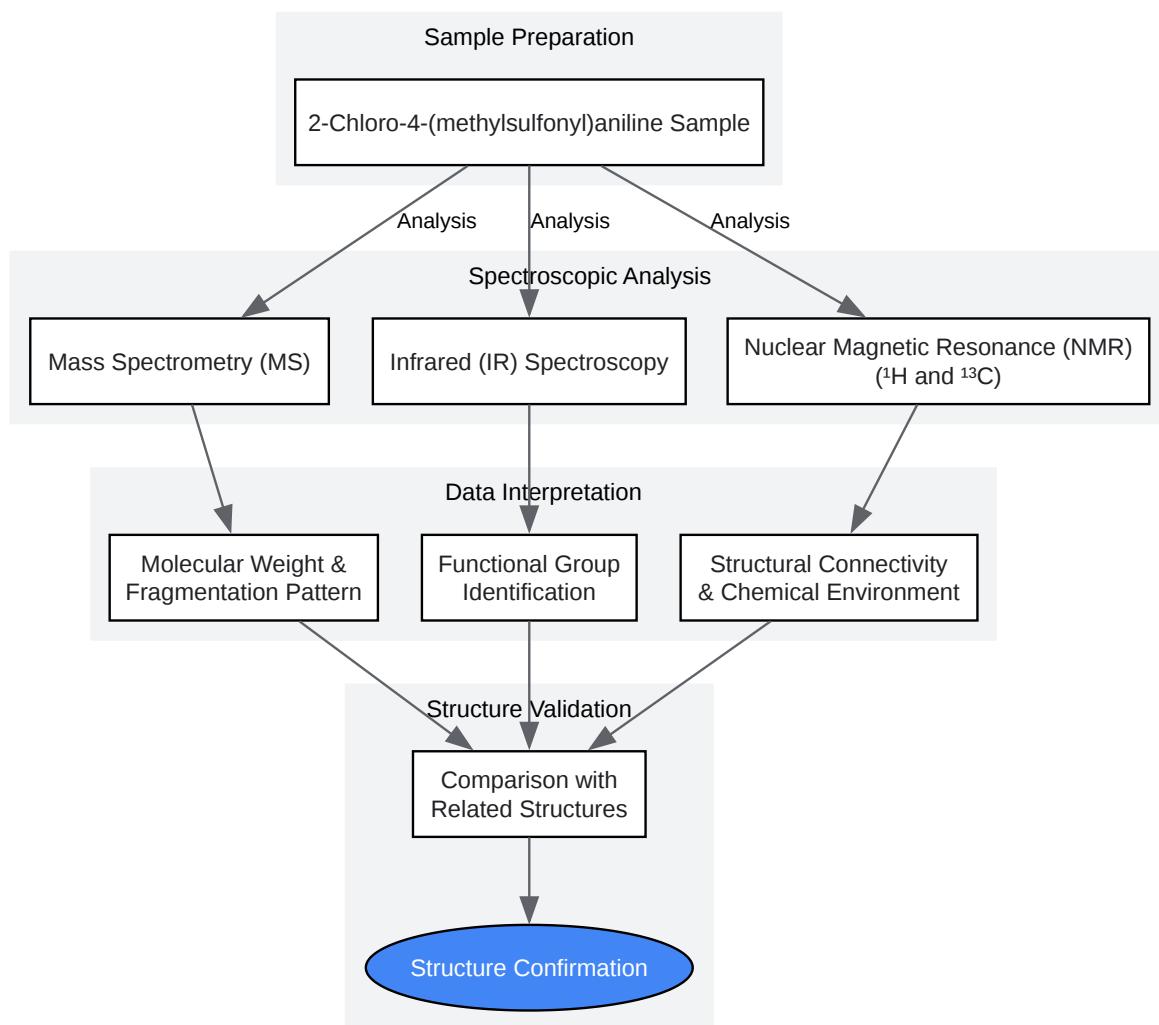
- Sample Preparation: A small amount of the solid **2-Chloro-4-(methylsulfonyl)aniline** is placed directly onto the ATR crystal.
- Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The detector measures the absorbance of infrared radiation at different wavenumbers to generate the IR spectrum. A background spectrum of the clean crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Chloro-4-(methylsulfonyl)aniline** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
- Data Acquisition: The sample tube is placed in the NMR spectrometer and subjected to a strong magnetic field. Radiofrequency pulses are applied to excite the atomic nuclei (^1H or ^{13}C).
- Analysis: The relaxation of the excited nuclei is detected and a Fourier transform is applied to the resulting signal to obtain the NMR spectrum, which shows chemical shifts, signal integrations, and coupling patterns.

Visualizing the Validation Workflow

The logical flow of spectroscopic validation for a chemical structure is a critical process in chemical research. The following diagram illustrates this workflow, from initial sample analysis to final structure confirmation.

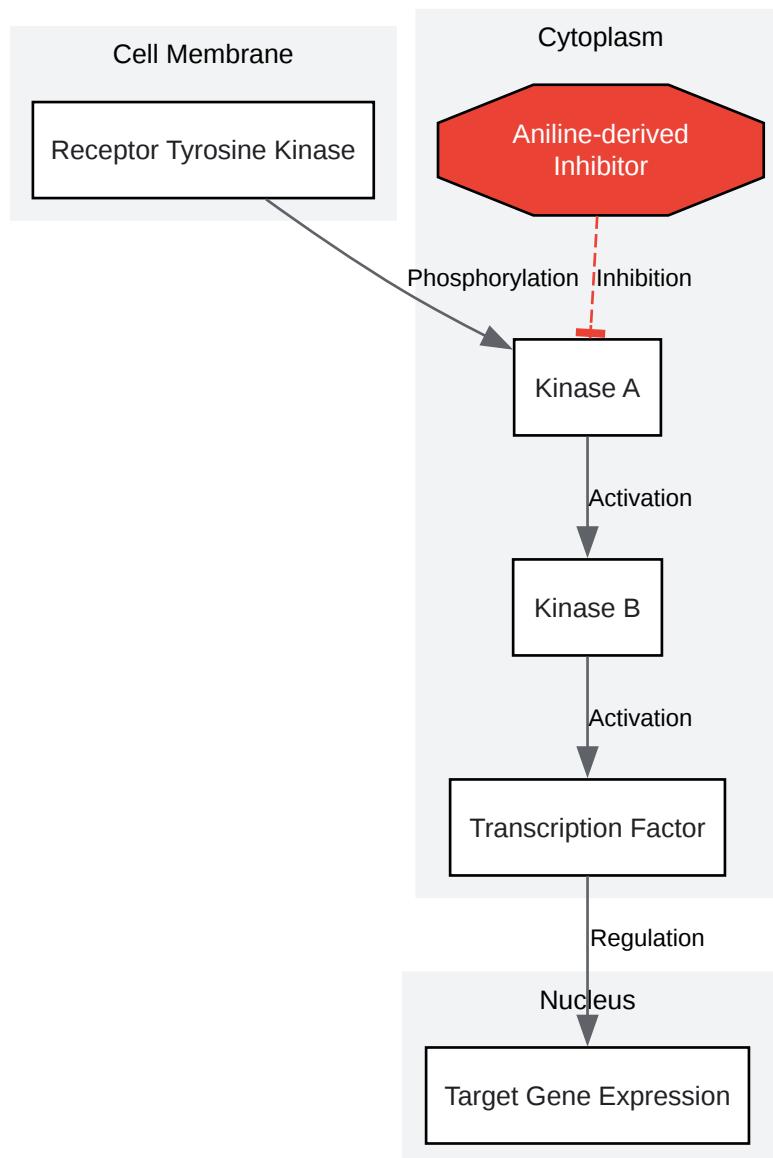


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Caption: Workflow for Spectroscopic Structure Validation.

Signaling Pathway Context

While the specific biological signaling pathways involving **2-Chloro-4-(methylsulfonyl)aniline** are not extensively documented, substituted anilines are known to be precursors for various biologically active molecules, including kinase inhibitors. The diagram below illustrates a generic signaling pathway where a hypothetical inhibitor derived from this aniline could act.



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